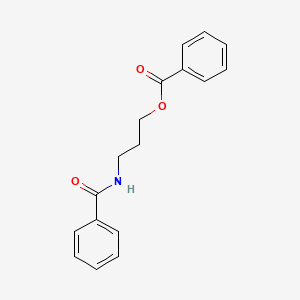

3-(Benzoylamino)propyl benzoate

描述

属性

CAS 编号 |

5433-09-0 |

|---|---|

分子式 |

C17H17NO3 |

分子量 |

283.32 g/mol |

IUPAC 名称 |

3-benzamidopropyl benzoate |

InChI |

InChI=1S/C17H17NO3/c19-16(14-8-3-1-4-9-14)18-12-7-13-21-17(20)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,18,19) |

InChI 键 |

OBQHMFRYUQDAAI-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C(=O)NCCCOC(=O)C2=CC=CC=C2 |

产品来源 |

United States |

准备方法

General Synthetic Strategy

The preparation of this compound typically involves:

- Formation of the benzoate ester moiety by esterification of benzoic acid or its derivatives with a suitable 3-aminopropanol or 3-aminopropyl precursor.

- Introduction of the benzoylamino group by acylation of the amino group with benzoyl chloride or benzoyl derivatives.

The synthesis often proceeds through multi-step reactions including protection/deprotection steps, coupling reactions, and purification.

Direct Acylation of 3-Aminopropyl Benzoate

One straightforward approach is the acylation of 3-aminopropyl benzoate with benzoyl chloride:

- Step 1: Synthesis of 3-aminopropyl benzoate by esterification of benzoic acid with 3-aminopropanol under acidic catalysis or via activated ester intermediates.

- Step 2: Reaction of the free amino group of 3-aminopropyl benzoate with benzoyl chloride in an inert solvent like ether or dichloromethane, often in the presence of a base such as triethylamine to neutralize HCl formed.

- Step 3: Purification of the product by crystallization from ethanol or other solvents.

This method yields this compound as a solid with melting points around 78-80°C, confirmed by spectroscopic data such as ^1H NMR and ^13C NMR, and mass spectrometry.

Esterification of 3-(Benzoylamino)propyl Alcohol

Alternatively, the benzoylamino group can be introduced first on 3-aminopropanol, followed by esterification with benzoic acid derivatives:

- Step 1: Protection of the amino group of 3-aminopropanol by benzoylation using benzoyl chloride.

- Step 2: Esterification of the resulting 3-(benzoylamino)propanol with benzoic acid or ethyl benzoate under acidic or coupling reagent conditions (e.g., using EDC/HOBt).

- Step 3: Purification by column chromatography or recrystallization.

This approach is useful when the amino group requires protection during esterification to avoid side reactions.

Coupling Using Carbodiimide-Mediated Amide Bond Formation

A more advanced method involves the use of carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives like 1-hydroxybenzotriazole (HOBt):

- Step 1: Activation of benzoic acid or its derivatives with EDC/HOBt in dry dichloromethane at 0°C.

- Step 2: Addition of 3-aminopropanol or its benzoylated derivative along with a base such as diisopropylethylamine.

- Step 3: Stirring for 14 hours at room temperature to form the amide bond.

- Step 4: Work-up by washing with saturated sodium bicarbonate, brine, drying over magnesium sulfate, and solvent removal.

- Step 5: Purification by silica gel chromatography.

This method is highly efficient for forming amide bonds with high purity and yield, and is scalable for industrial synthesis.

Reduction and Salt Formation Steps (Related Derivatives)

In some synthetic routes for derivatives related to this compound, reduction of nitro groups to amines and subsequent salt formation are performed:

- Reduction of nitro intermediates to amines using sodium borohydride, palladium-catalyzed hydrogenation, or sodium cyanoborohydride.

- Formation of tartarate salts by reaction with enantiopure acids to facilitate resolution of racemic mixtures.

- Isolation by filtration and washing to obtain high purity products.

Though these steps pertain to more complex indoline derivatives, the reduction and purification strategies are relevant for functionalized analogues of this compound.

Analytical Data and Characterization

The synthesized this compound is characterized by:

| Technique | Data / Observation |

|---|---|

| Melting Point | 78-80°C |

| ^1H NMR (CDCl3) | Signals at δ 1.38 (triplet, CH3), 1.82 (multiplet, CH2), 2.64 (triplet, ArCH2), 3.17 (quartet, NHCH2), 4.33 (quartet, CH2), 7.16-7.66 (aromatic protons) |

| ^13C NMR (CDCl3) | Signals at δ 14.3 (CH3), 31.3-40.3 (CH2), 60.9 (CH2), 127-141 (aromatic carbons), 156.4 (CON), 166.7 (CO) |

| Mass Spectrometry (EI) | Molecular ion peak at m/z 532 (M+) |

| Elemental Analysis | Calculated: C 69.91%, H 6.81%, N 5.26%; Found: C 69.59%, H 6.52%, N 5.10% |

These data confirm the structure and purity of the compound.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct Acylation | 3-Aminopropyl benzoate + benzoyl chloride, base | Simple, direct | Requires free amino group |

| Esterification after Benzoylation | Benzoylated 3-aminopropanol + benzoic acid, acid or coupling agents | Protects amino group during esterification | Multi-step, requires protection |

| Carbodiimide Coupling | Benzoic acid + 3-aminopropanol, EDC/HOBt, base | High yield, mild conditions | Requires dry solvents, longer reaction time |

| Reduction and Salt Formation | Nitro reduction agents, acid for salt formation | Useful for derivatives | Additional steps, complex work-up |

化学反应分析

Types of Reactions: 3-Benzamidopropyl benzoate can undergo various chemical reactions, including:

Hydrolysis: In the presence of an acid or base, the ester bond can be hydrolyzed to yield benzoic acid and 3-benzamidopropanol.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed:

Hydrolysis: Benzoic acid and 3-benzamidopropanol.

Reduction: 3-Benzamidopropanol.

Substitution: Various substituted amides or esters depending on the nucleophile used.

科学研究应用

3-Benzamidopropyl benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 3-benzamidopropyl benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context.

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis compare 3-(benzoylamino)propyl benzoate with structurally or functionally related compounds, focusing on molecular properties, synthesis, and applications.

Table 1: Comparative Analysis of this compound and Analogues

Structural and Functional Differences

- Benzoylamino vs. This group may improve binding to biological targets (e.g., enzymes or receptors) .

- Ester Chain Length: Propyl esters (e.g., propyl 3-aminobenzoate) balance lipophilicity and solubility better than methyl or butyl esters, as seen in alkyl benzoate toxicity studies . The propyl chain in the target compound likely optimizes membrane permeability.

生物活性

3-(Benzoylamino)propyl benzoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and providing a detailed analysis of its mechanisms of action.

Chemical Structure and Properties

This compound is characterized by the presence of a benzoyl group attached to an amino group, which is further linked to a propyl benzoate moiety. The structural uniqueness of this compound influences its chemical reactivity and biological activity, making it a subject of interest for various applications in chemistry and biology.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzoyl derivatives, including this compound. For instance, modifications in the benzoyl moiety can significantly enhance antimicrobial efficacy against various bacterial strains. A representative compound from related studies demonstrated excellent activity against Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL .

Table 1: Antimicrobial Activity of Benzoyl Derivatives

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus epidermidis | 0.5 |

| Benzyl benzoic acid derivative | Streptococcus pneumoniae | 1 |

| Trifluoromethyl substituted compound | Staphylococcus aureus | 8 |

The mechanisms underlying the biological activities of this compound involve several pathways:

- Inhibition of RNA Polymerase : Similar compounds have been identified as inhibitors of bacterial RNA polymerase (RNAP), which is crucial for bacterial transcription. By inhibiting the interaction between RNAP and sigma factors, these compounds can effectively reduce bacterial growth .

- Cell Membrane Disruption : Some derivatives exhibit cell membrane disruption capabilities, leading to increased permeability and eventual cell lysis in susceptible bacteria.

- Enzyme Inhibition : The compound may also act by inhibiting specific enzymes involved in metabolic pathways critical for bacterial survival.

Case Studies

A notable study explored the synthesis and evaluation of various benzamide derivatives, including those structurally related to this compound. The research demonstrated that modifications in substituents on the benzene ring significantly influenced both antimicrobial potency and selectivity .

常见问题

Basic Research Question

- FT-IR : Confirm amide (C=O stretch ~1650 cm⁻¹) and ester (C=O ~1720 cm⁻¹) groups .

- NMR : ¹H NMR identifies protons adjacent to the amide (δ 6.5–7.5 ppm for aromatic groups) and ester (δ 4.1–4.3 ppm for propyl-O-CO-). ¹³C NMR resolves carbonyl carbons (amide: ~167 ppm; ester: ~170 ppm) .

- Mass Spectrometry : HR-EI or HR-FAB-MS validates molecular weight (calculated: 313.34 g/mol) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and stability .

How can researchers address contradictions in spectral data during structural elucidation?

Advanced Research Question

Discrepancies may arise from tautomerism, impurities, or solvent effects. Strategies include:

- Cross-validation : Compare NMR/IR data with synthesized analogs (e.g., propyl 3-aminobenzoate derivatives ).

- Isotopic labeling : Use deuterated solvents to distinguish solvent peaks in NMR.

- High-resolution MS : Confirm molecular formula (C₁₉H₁₉NO₃) and rule out adducts .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry .

What experimental designs are suitable for studying the compound’s interaction with biological membranes?

Advanced Research Question

- Skin Penetration Assays : Use Franz diffusion cells with ex vivo human/porcine skin to quantify permeability coefficients, referencing methodologies for alkyl benzoates .

- Liposomal Models : Incorporate the compound into DOPC liposomes and monitor bilayer disruption via fluorescence anisotropy or calorimetry .

- Computational Simulations : Molecular dynamics (MD) with CHARMM/GROMACS force fields predict partitioning into lipid bilayers .

How can computational methods predict the pharmacokinetic properties of this compound?

Advanced Research Question

- ADMET Prediction : Tools like SwissADME estimate logP (octanol-water partition coefficient) and bioavailability. For analogs like propyl 3-aminobenzoate, logP ≈ 2.5 suggests moderate lipophilicity .

- Molecular Docking : AutoDock Vina screens interactions with metabolic enzymes (e.g., cytochrome P450 3A4) to predict clearance rates.

- QSAR Modeling : Relate structural descriptors (e.g., polar surface area, H-bond donors) to absorption parameters .

What stability considerations are critical for storing this compound?

Basic Research Question

- Storage Conditions : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis/oxidation. Monitor degradation via HPLC every 6 months .

- pH Sensitivity : Avoid aqueous solutions with pH <5 or >8, as ester bonds are labile under acidic/basic conditions .

How can adsorption behavior in reversed-phase chromatography systems be optimized for this compound?

Advanced Research Question

- Frontal Analysis : Determine equilibrium adsorption isotherms on C18 columns using binary mixtures (e.g., with phenetole) to model competitive binding .

- Mobile Phase Optimization : Adjust acetonitrile/water ratios (e.g., 60:40 v/v) to balance retention time and peak symmetry.

- Ion-Pairing Agents : Add 0.1% trifluoroacetic acid to suppress silanol interactions and improve resolution .

What strategies mitigate cytotoxicity in cell-based assays involving this compound?

Advanced Research Question

- Dose-Response Curves : Pre-test viability (MTT assay) in HEK-293 or HepG2 cells to establish IC₅₀ values.

- Metabolic Scavengers : Co-treat with N-acetylcysteine (5 mM) to neutralize reactive metabolites .

- Serum Albumin Binding : Pre-incubate with 1% BSA to mimic physiological conditions and reduce free compound concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。